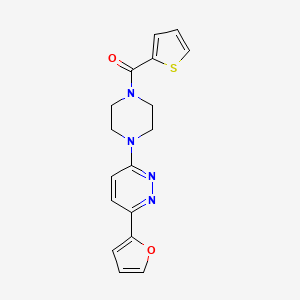

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperazine core substituted with a pyridazine-furan moiety and a thiophene-based methanone group. Its structure integrates multiple pharmacophores:

- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating electronic properties and binding affinity in medicinal chemistry.

- Furan: A five-membered oxygen-containing heterocycle contributing to solubility and metabolic stability.

- Its synthesis likely involves coupling a pyridazin-3-yl-piperazine intermediate with a thiophene-2-carbonyl chloride, analogous to methods described in related piperazine-thiophene conjugates .

Properties

IUPAC Name |

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHHXCAJSNCRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan and thiophene rings through coupling reactions. The piperazine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its conjugated ring systems suggest potential use in organic electronics and photovoltaic materials.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone are compared below with analogues from the evidence, focusing on substituents, synthesis, physical properties, and bioactivity.

Structural Analogues with Piperazine-Thiophene/Furan Cores

| Compound Name/ID | Key Substituents | Synthesis Method | Melting Point/Yield | Bioactivity/Notes | Reference |

|---|---|---|---|---|---|

| Target Compound | Pyridazin-3-yl-furan, thiophene-methanone | Likely HOBt/TBTU-mediated coupling (similar to MK37 synthesis) | Not reported | Unknown (structural focus) | N/A |

| MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) | Trifluoromethylphenyl | HOBt/TBTU coupling of 1-(4-CF3-phenyl)piperazine with thiophene-2-carboxylic acid | Not reported | Designed for receptor modulation | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl, furan-methanone | Nucleophilic substitution + nitro reduction | Not reported | Potential CNS or antimicrobial applications | |

| T-08 (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazine) | Cyclopenta[b]thiophene-sulfone, 4-fluorophenyl | Oxidation of T-04 (General Procedure B) | Not reported | Inhibitor of small CTD phosphatases | |

| Compound 6c (3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone) | 4-Fluorophenyl, dimethoxybenzo[b]thiophene | Nucleophilic substitution (piperazine + ketone intermediate) | 131–132°C (96% yield) | No bioactivity reported |

Key Structural and Functional Differences

Substituent Diversity: The target compound’s pyridazine-furan moiety distinguishes it from analogues with simple aryl (e.g., 4-CF3-phenyl in MK37) or sulfonyl groups (e.g., T-08). Pyridazine’s electron-deficient nature may enhance binding to enzymes like kinases or phosphodiesterases compared to phenyl groups . The thiophene-methanone group is shared with MK37 and T-08 but contrasts with compounds like 6c, which uses a benzo[b]thiophene-propanone chain.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of pyridazine, whereas analogues like MK37 and T-08 utilize simpler carboxylic acid couplings or sulfonylations . Compounds with nitro-to-amine reductions (e.g., 4-(4-aminophenyl)piperazin-1-ylmethanone) involve additional steps compared to the target compound’s presumed single coupling reaction .

Physical Properties :

- Melting points for analogues range from 128°C (6d) to 174°C (6e), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but may align with pyridazine-containing derivatives (e.g., 6e: 174°C) due to planar aromatic systems .

Bioactivity :

- While the target compound lacks reported bioactivity, structurally related compounds show diverse effects:

- Anti-HIV activity : A piperazine-indole-thiophene derivative exhibited EC50 = 0.53 μM .

Biological Activity

The compound (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

Structural Characteristics

The compound consists of several key structural components:

- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.

- Pyridazine Moiety : Contributes to the compound's pharmacological properties.

- Piperazine Unit : Often linked to improved bioavailability and receptor interaction.

- Thiophene Ring : Enhances the molecule's electronic properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The specific biological activities of (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone are still under investigation, but preliminary studies suggest several promising avenues.

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | References |

|---|---|---|

| 5-(Furan-2-yl)-3-p-tolyl-pyrazole | Antimicrobial | |

| 4-(p-Tolylamino)(furan-2-yl)methylene | Antitumor | |

| 6-(Furan-2-yl)-2,2'-bipyridine | Photoluminescent |

The mechanism of action for (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal function.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways, potentially influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into potential applications for (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of furan-containing compounds. Results indicated that derivatives with similar structures exhibited significant activity against various bacterial strains, suggesting potential for (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone in treating infections.

Study 2: Antitumor Activity

Research focused on the antitumor effects of piperazine derivatives revealed that certain compounds effectively inhibited cancer cell proliferation in vitro. These findings imply that (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone may also possess antitumor properties, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.